5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine
Description
Significance of Arylamine and Piperazine (B1678402) Moieties in Pharmaceutical Discovery
The structure of 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine incorporates two critical pharmacophores: an arylamine (phenylamine) group and a piperazine ring.
The arylamine moiety is a common feature in many biologically active compounds. Its presence can influence a molecule's ability to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking interactions. The electronic properties of the aromatic ring and the basicity of the nitrogen atom can be modulated by substituents, which is a key strategy in drug design.
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in successful drugs across various therapeutic areas, including anticancer, antiviral, antimalarial, and antidepressant agents. researchgate.netnih.govresearchgate.net The piperazine ring's conformational flexibility and the ability of its nitrogen atoms to form salts and hydrogen bonds often improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability. nih.gov This versatility makes it an invaluable building block for creating new therapeutic agents. nih.govnbinno.com
Overview of Heterocyclic Compounds in Drug Development
Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon, such as nitrogen, oxygen, or sulfur. nih.gov This class of compounds is a cornerstone of modern drug development, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.govrroij.com Their significance stems from their immense structural diversity and their ability to engage with a wide array of biological targets, including enzymes and receptors. rroij.commdpi.com
The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their stability, solubility, and capacity for intermolecular interactions. reachemchemicals.com Medicinal chemists exploit these features to design novel drugs with improved efficacy and safety profiles. rroij.com Heterocyclic scaffolds are integral to various drug design strategies, including lead optimization and the development of agents that can overcome drug resistance. rroij.com Advances in synthetic methodologies continue to expand the accessible chemical space of heterocyclic compounds, providing new opportunities for discovering innovative therapies. rsc.org
Classification of this compound within Chemical Space
This compound is a multi-functional molecule that can be classified based on its constituent chemical groups. It belongs to several key categories within the broader chemical space:
Substituted Phenylamine (Aniline): The core structure is a phenylamine, substituted with both a chlorine atom and a piperazine group.
Piperazine Derivative: It contains a 1-methylpiperazine (B117243) ring attached to the phenylamine core.
Organochloride: The presence of a chlorine atom on the benzene (B151609) ring places it in the class of chlorinated aromatic compounds.
Heterocyclic Compound: The piperazine ring is a nitrogen-containing heterocycle, making the entire molecule part of this broad and important class of compounds.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine |
| CAS Number | 747411-55-8 |
| Molecular Formula | C11H16ClN3 |
| Molecular Weight | 225.72 g/mol |
| SMILES | CN1CCN(CC1)c1ccc(cc1N)Cl |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISPNUGBJCZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247361 | |
| Record name | 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
747411-55-8 | |
| Record name | 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747411-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2 4 Methyl Piperazin 1 Yl Phenylamine and Analogues
Established Synthetic Pathways for 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine
The synthesis of the title compound, this compound, relies on a logical sequence of reactions involving the formation of key precursors and their subsequent modification.
Precursor Synthesis and Functionalization
A common and effective strategy for synthesizing substituted phenylamines involves the reduction of a corresponding nitroaniline precursor. For the target compound, a plausible synthetic route begins with a halogenated nitroaniline, such as 5-chloro-2-nitroaniline.
The key steps in this pathway are:
Nucleophilic Aromatic Substitution (SNAr): The synthesis can commence from 5-chloro-2-nitroaniline. This precursor undergoes a nucleophilic aromatic substitution reaction with N-monosubstituted piperazines, such as 1-methylpiperazine (B117243). The nitro group, being strongly electron-withdrawing, activates the chlorine atom for displacement by the nucleophilic piperazine (B1678402). This reaction yields a series of 5-(4-substituted piperazin-1-yl)-2-nitroanilines. nih.gov
Reduction of the Nitro Group: The resulting nitroaniline intermediate is then subjected to a reduction step to convert the nitro group (-NO₂) into the primary amine group (-NH₂). This transformation is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). nih.gov This final step yields the desired this compound.
An alternative precursor, 4-chloro-2-nitrotoluene, can be converted to 5-chloro-2-methyl aniline (B41778) through reduction using a polysulfide solution, which is then further processed. google.com The foundational principle of synthesizing phenylamines often starts with the nitration of a benzene (B151609) ring, followed by reduction of the nitro group. savemyexams.com
| Starting Material | Reagent | Intermediate Product | Final Step | Final Product |
|---|---|---|---|---|
| 5-chloro-2-nitroaniline | 1-methylpiperazine | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Catalytic Reduction (e.g., Pd/C, H₂) | This compound |
Derivatization Strategies
Once synthesized, the primary amine of this compound serves as a versatile functional handle for further derivatization. The reactivity of the arylamine allows for the introduction of a wide array of functional groups.
Key derivatization reactions include:
Diazotization: The primary amine group can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (below 10 °C), to form a diazonium salt. savemyexams.com
Diazonium Salt Reactions: These diazonium intermediates are highly valuable in synthesis because the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by various substituents. libretexts.org This opens pathways to synthesize a broad range of derivatives.
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. savemyexams.comlibretexts.org This allows for reactions like halogenation directly on the aromatic ring under mild conditions. libretexts.org
General Synthetic Approaches for Related Piperazine-Containing Phenylamine Derivatives
The synthetic principles applied to the title compound are broadly applicable to a wide range of related piperazine-containing phenylamine derivatives. These general approaches are cornerstones of medicinal and materials chemistry.
Nucleophilic Substitution Reactions in Halogenated Aryl Systems
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the crucial N-aryl bond in N-arylpiperazine synthesis. nih.gov This reaction is particularly effective on electron-deficient aromatic or heteroaromatic systems. nih.gov
The reaction typically involves an aryl halide where the aromatic ring is activated by at least one strong electron-withdrawing group (such as -NO₂). This activation facilitates the attack of a nucleophile, like piperazine, and the subsequent displacement of the halide. nih.govnih.gov Piperazine is an efficient nucleophile for these reactions. researchgate.net The conditions can range from heating with a base in a suitable solvent to more advanced palladium- or copper-catalyzed coupling reactions like the Buchwald-Hartwig amination. nih.gov
| Aryl System | Nucleophile | Key Requirement | Common Methods |
|---|---|---|---|
| Halogenated Aryl/Heteroaryl Ring | Piperazine or its derivatives | Presence of electron-withdrawing groups on the aryl ring | SNAr, Buchwald-Hartwig amination, Ullmann-Goldberg reaction |
Electrophilic Aromatic Substitution for Functional Group Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In phenylamine derivatives, the amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orglkouniv.ac.in This is because the nitrogen atom can donate its lone pair of electrons into the pi system of the ring, stabilizing the cationic intermediate formed during the reaction. wikipedia.org
This high reactivity means that reactions such as halogenation can often proceed even without a Lewis acid catalyst. wvu.edu However, the strong activating nature can sometimes lead to multiple substitutions, which requires careful control of reaction conditions. libretexts.org Common EAS reactions used to modify phenylamine systems include nitration, halogenation, and sulfonation. wikipedia.org
Multi-Step Synthetic Sequences (e.g., Pyridopyrimidine, Quinazoline (B50416), Thiadiazine Scaffolds)
Piperazine-containing phenylamines are valuable building blocks for constructing more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.
Pyridopyrimidine Scaffolds: The synthesis of these fused systems often involves the cyclization of a suitably functionalized pyrimidine (B1678525) precursor. For instance, 4-aminopyrimidine-5-carbonitriles can react with triethylorthoesters to form an intermediate that subsequently cyclizes with anilines in the presence of an acid catalyst to yield pyrimido[4,5-d]pyrimidines. mdpi.com This demonstrates a general strategy where an amino-substituted heteroaromatic, analogous to a phenylamine, is a key starting material.
Quinazoline Scaffolds: A prevalent method for synthesizing piperazine-linked quinazolines involves a substitution reaction. First, a quinazolinone precursor is chlorinated, often using POCl₃, to produce a 4-chloroquinazoline (B184009) intermediate. nih.gov This intermediate is then treated with a piperazine derivative, which displaces the chlorine atom via a nucleophilic substitution reaction to afford the final product. nih.govmdpi.com This multi-step sequence is highly effective for generating libraries of quinazoline derivatives. rsc.org
Thiadiazine and Thiadiazole Scaffolds: The synthesis of sulfur- and nitrogen-containing heterocycles like thiadiazines and thiadiazoles often involves the condensation and cyclization of precursors containing a thiosemicarbazide (B42300) or a related moiety. researchgate.net For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be condensed with aldehydes to form imines, which then undergo cycloaddition reactions with anhydrides to create more complex fused systems. orientjchem.org While not a direct reaction of the phenylamine itself, derivatizing the amine to a thiosemicarbazide would provide a precursor for such cyclizations. chemmethod.comchemmethod.com
Benzamide (B126) and Sulfonamide Analogues Synthesis
The synthesis of benzamide and sulfonamide analogues originating from the core structure of this compound involves the derivatization of the primary amine group.
Benzamide Analogues: The primary amino group of this compound serves as a nucleophile for acylation reactions with various benzoyl chlorides or benzoic acids (activated with coupling agents) to yield the corresponding benzamide analogues. A general synthetic approach involves the reaction of the parent phenylamine with a substituted benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. researchgate.net
A representative synthetic scheme is as follows:
Starting Material: this compound
Reagent: Substituted Benzoyl Chloride (R-COCl)
Base: Pyridine or Triethylamine
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Product: N-(4-chloro-2-(4-methylpiperazin-1-yl)phenyl)benzamide derivative
This method allows for the introduction of a wide variety of substituents on the benzoyl moiety, enabling the creation of a library of diverse benzamide analogues.
Sulfonamide Analogues: Similarly, sulfonamide analogues are synthesized by reacting the primary amine of this compound with various sulfonyl chlorides. nih.govhilarispublisher.com This reaction, known as sulfonylation, is a well-established method for forming stable sulfonamide bonds. ijarsct.co.inucl.ac.ukjsynthchem.com
The general procedure is outlined below:
Starting Material: this compound
Reagent: Substituted Sulfonyl Chloride (R-SO₂Cl)
Base: Pyridine or an aqueous base like sodium carbonate
Solvent: Aprotic solvent like Dichloromethane or a biphasic system
Product: N-(4-chloro-2-(4-methylpiperazin-1-yl)phenyl)sulfonamide derivative
The following table summarizes the general conditions for these syntheses.
| Analogue Type | Reagent | Typical Base | Typical Solvent |
| Benzamide | Substituted Benzoyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF |
| Sulfonamide | Substituted Sulfonyl Chloride | Pyridine, Na₂CO₃ | Dichloromethane |
Benzotriazole (B28993) Analogues Synthesis
The synthesis of benzotriazole analogues utilizes the o-phenylenediamine (B120857) moiety of this compound. The classical and most direct method for forming the benzotriazole ring system is through diazotization of one of the amino groups, followed by intramolecular cyclization. gsconlinepress.comslideshare.net
This reaction involves treating the substituted o-phenylenediamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral or acetic acid. orgsyn.orgpharmacyinfoline.comscribd.com The mechanism proceeds through the formation of a diazonium salt from one of the amino groups, which then undergoes a rapid intramolecular cyclization by attacking the other amino group to form the stable triazole ring. pharmacyinfoline.comstackexchange.com
A general synthetic protocol is as follows:
Dissolve this compound in aqueous acetic acid or another suitable acid.
Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
An exothermic reaction occurs, and upon completion, the benzotriazole product precipitates or is extracted. youtube.com
The reaction is generally high-yielding and provides a straightforward route to the corresponding 5-Chloro-6-(4-methyl-piperazin-1-yl)-1H-benzotriazole.
Benzimidazole (B57391) Analogues Synthesis
The synthesis of benzimidazole analogues from the this compound core structure involves the condensation of the o-phenylenediamine moiety with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative.
One established route involves the reaction of a substituted o-phenylenediamine with an aldehyde (Phillips method) or a carboxylic acid (Weidenhagen synthesis). For instance, reacting this compound with a carboxylic acid or its derivative under acidic conditions and heat will lead to the formation of a 2-substituted benzimidazole.
A relevant synthetic pathway starts from 5-chloro-2-nitroaniline, which can be reacted with N-methylpiperazine to substitute the chlorine atom. The resulting nitroaniline is then reduced to the corresponding o-phenylenediamine, 4-chloro-1,2-diaminobenzene substituted with a 4-methylpiperazinyl group. This intermediate can then undergo cyclization. For example, treatment with 1,3-dicarbomethoxy-S-methylisothiourea after the reduction step yields the corresponding methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. stackexchange.com
The general steps for benzimidazole formation are summarized below:
| Method | One-Carbon Source | General Conditions |
| Phillips Synthesis | Aldehyde (RCHO) | Oxidative conditions, often refluxing in nitrobenzene (B124822) or with a mild oxidant. |
| Weidenhagen Synthesis | Carboxylic Acid (RCOOH) | Strong acid (e.g., polyphosphoric acid) and heat. |
| From Isothiourea | 1,3-Dicarbomethoxy-S-methylisothiourea | Follows reduction of a nitro-precursor; leads to a carbamate-substituted benzimidazole. stackexchange.com |
Advanced Synthetic Techniques in Heterocyclic Chemistry
Modern synthetic chemistry employs various techniques to improve reaction rates, yields, and selectivity. Microwave-assisted synthesis and chiral synthesis are particularly relevant for the preparation of complex heterocyclic molecules like piperazine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction purity compared to conventional heating methods. nih.gov This is due to the efficient and direct heating of the solvent and reactants.
In the context of synthesizing piperazine-containing heterocycles, microwave assistance can be applied to several key reaction types:
Nucleophilic Aromatic Substitution (SNAr): The synthesis of the core structure itself, for example, by reacting a dichlorinated aromatic compound with a piperazine derivative, can be significantly accelerated. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed reactions, often used to form C-N or C-C bonds, are frequently enhanced by microwave heating.
Cyclization Reactions: The formation of heterocyclic rings, such as the benzimidazole or benzotriazole rings discussed previously, can be completed in minutes under microwave irradiation, compared to hours with conventional heating. jsynthchem.com
The table below provides examples of reaction time reduction using microwave technology.
| Reaction Type | Conventional Heating Time | Microwave Heating Time |
| Nucleophilic Substitution | 10-12 hours | 3-5 minutes |
| Cyclocondensation | Several hours | 5-30 minutes |
Chiral Synthesis of Piperazine-Containing Heterocycles
The piperazine ring is a common motif in many pharmaceuticals, and often, a specific enantiomer is responsible for the desired biological activity. orgsyn.org Therefore, the development of methods for the asymmetric synthesis of chiral piperazine-containing heterocycles is of significant importance. gsconlinepress.com
Several strategies are employed for the chiral synthesis of these compounds:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperazine ring. For example, starting from α-amino acids, enantiomerically pure 2-substituted piperazines can be obtained through a multi-step synthesis involving an aza-Michael addition as a key step. slideshare.net
Catalytic Asymmetric Synthesis: This method uses a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. Examples include:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can be subsequently reduced to chiral piperazines with excellent enantioselectivity. pharmacyinfoline.com
Iridium-Catalyzed Hydrogenation: Pyrazines can be activated by alkyl halides and then hydrogenated using a chiral iridium catalyst to yield a wide range of chiral piperazines with high enantiomeric excess (ee). scribd.com
Diastereoselective Reactions: A chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used to synthesize 2,6-disubstituted piperazines. gsconlinepress.com
These advanced techniques provide access to enantiomerically pure piperazine derivatives, which is crucial for the development of modern therapeutics.
Mechanistic Investigations of Biological Activity Associated with 5 Chloro 2 4 Methyl Piperazin 1 Yl Phenylamine Frameworks
Molecular Target Identification and Interaction Modes
The biological effects of compounds derived from the 5-chloro-2-(4-methyl-piperazin-1-yl)-phenylamine framework are initiated by their interaction with specific molecular targets. These interactions can be broadly categorized into enzyme modulation, receptor binding, and transporter interaction.
Enzyme Modulation
Derivatives of this compound have been shown to modulate the activity of several key enzymes implicated in pathological conditions, particularly in oncology.
One notable example is the compound WY-135 , a novel inhibitor of Anaplastic Lymphoma Kinase (ALK). nih.gov In vitro enzyme assays have demonstrated that WY-135 exhibits potent inhibitory activity against ALK, surpassing that of the established ALK inhibitor, ceritinib. nih.govresearchgate.net This inhibition of ALK, a receptor tyrosine kinase, disrupts downstream signaling pathways crucial for the survival and proliferation of certain cancer cells. nih.gov
Furthermore, a novel, yet unnamed, piperazine (B1678402) derivative incorporating a similar chemical framework has been identified as a potent inhibitor of multiple cancer-related signaling pathways. nih.gov This compound was found to inhibit the PI3K-AKT pathway, Src family kinases, and the BCR-ABL signaling pathway. nih.govresearchgate.net The inhibition of these pathways underscores the potential of this chemical scaffold to target multiple nodes within the complex signaling networks that drive cancer progression.
Research into other derivatives has revealed inhibitory activity against aldo-keto reductases (AKR1B1 and AKRB10), enzymes overexpressed in various cancers. mdpi.com Computational studies have identified specific phenylcarbamoylazinane-1,2,4-triazole amides with this framework as potent inhibitors of these enzymes. mdpi.com Additionally, various derivatives have been synthesized and shown to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disorders. nih.govresearchgate.net
| Compound/Derivative Class | Enzyme Target | Key Findings |
|---|---|---|
| WY-135 | Anaplastic Lymphoma Kinase (ALK) | Exhibits more potent in vitro enzyme inhibitory activity than ceritinib. nih.govresearchgate.net |
| Novel Piperazine Derivative | PI3K-AKT, Src family kinases, BCR-ABL | Inhibits multiple cancer signaling pathways. nih.govresearchgate.net |
| Phenylcarbamoylazinane-1,2,4-triazole amides | Aldo-keto reductases (AKR1B1 & AKRB10) | Identified as potent inhibitors through in silico studies. mdpi.com |
| Azinane triazole-based derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Demonstrated significant inhibitory potential. nih.govresearchgate.net |
Receptor Binding and Activation/Antagonism
The this compound framework is also a constituent of molecules that bind to and modulate the function of various cell surface receptors.
A prominent example is SB-271046 , which is a potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor. nih.gov This compound, chemically named 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide, demonstrates the utility of the core scaffold in developing agents that target G-protein coupled receptors (GPCRs) involved in neurological and psychiatric disorders.
While not containing the exact subject compound, other research has highlighted the potential for similar phenylpiperazine moieties to interact with dopamine (B1211576) receptors. Studies on 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their analogues have shown a high affinity for the D2 dopamine receptor.
| Compound/Derivative Class | Receptor Target | Mode of Action |
|---|---|---|
| SB-271046 | 5-HT6 Serotonin Receptor | Potent and selective antagonist. nih.gov |
| 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles | Dopamine D2 Receptor | High binding affinity. |
Transporter Interaction
Recent studies have identified derivatives containing a phenylpiperazine moiety, structurally related to the subject compound, as inhibitors of human Equilibrative Nucleoside Transporters (ENTs). nih.gov These transporters are crucial for nucleotide synthesis and the cellular uptake of certain chemotherapeutic agents.
Specifically, analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) have been investigated for their structure-activity relationship as ENT inhibitors. nih.gov One such analogue, compound 3c, was identified as an irreversible and non-competitive inhibitor of ENTs. nih.gov Molecular docking studies suggest a stable binding interaction between these compounds and the transporter proteins. nih.gov
| Compound/Derivative Class | Transporter Target | Key Findings |
|---|---|---|
| FPMINT Analogues (e.g., compound 3c) | Equilibrative Nucleoside Transporters (ENTs) | Act as irreversible and non-competitive inhibitors. nih.gov |
Cellular Pathway Perturbations
The interaction of these compounds with their molecular targets leads to significant alterations in cellular signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis.
Cell Proliferation Regulation
A primary consequence of the enzyme and receptor modulation by these compounds is the regulation of cell proliferation. The inhibition of kinases like ALK, PI3K, and Src by derivatives of this compound directly impacts signaling cascades that promote cell growth and division. nih.govresearchgate.netnih.govresearchgate.net
For instance, the ALK inhibitor WY-135 has been shown to induce cell cycle arrest in cancer cells. nih.govresearchgate.net Similarly, new N-4-piperazinyl derivatives of ciprofloxacin, which share the piperazine motif, have demonstrated the ability to cause G2/M phase arrest in non-small cell lung cancer cells. researchgate.net This cell cycle arrest is a key mechanism by which these compounds exert their antiproliferative effects.
| Compound/Derivative Class | Effect on Cell Proliferation | Underlying Mechanism |
|---|---|---|
| WY-135 | Induces cell cycle arrest. nih.govresearchgate.net | Inhibition of ALK signaling pathway. nih.govresearchgate.net |
| Novel Piperazine Derivative | Inhibits cancer cell proliferation. nih.govresearchgate.net | Inhibition of PI3K-AKT, Src, and BCR-ABL pathways. nih.govresearchgate.net |
| Ciprofloxacin N-4-piperazinyl derivatives | Induces G2/M phase cell cycle arrest. researchgate.net | Modulation of cell cycle regulatory proteins. researchgate.net |
Apoptosis Induction
In addition to halting cell proliferation, many derivatives based on the this compound framework are potent inducers of apoptosis, or programmed cell death.
The ALK inhibitor WY-135, for example, has been demonstrated to induce apoptosis in Karpas299 and H2228 cancer cells. nih.govresearchgate.net This apoptotic effect is a direct consequence of inhibiting the pro-survival signals emanating from the ALK kinase.
Furthermore, a novel piperazine derivative has been shown to potently induce caspase-dependent apoptosis in a variety of cancer cell lines. nih.govresearchgate.net The induction of apoptosis by this compound is linked to its inhibition of multiple cancer signaling pathways, including the PI3K-AKT pathway, which plays a critical role in promoting cell survival. nih.gov
| Compound/Derivative Class | Apoptotic Effect | Key Molecular Events |
|---|---|---|
| WY-135 | Induces apoptosis in ALK-positive cancer cells. nih.govresearchgate.net | Inhibition of ALK-mediated survival signals. nih.govresearchgate.net |
| Novel Piperazine Derivative | Induces caspase-dependent apoptosis. nih.govresearchgate.net | Inhibition of PI3K-AKT and other survival pathways. nih.govresearchgate.net |
Cell Cycle Progression Modulation (e.g., G0/G1, G2/M Arrest, S Phase Delay)
Although specific studies detailing the effects of this compound on cell cycle progression have not been identified, research on various derivatives containing the arylpiperazine moiety has demonstrated significant impacts on cell cycle checkpoints. The versatile structure of piperazine allows for the development of bioactive molecules with a range of pharmacological activities, including anticancer properties.
For instance, certain arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines. mdpi.com The structure-activity relationship (SAR) of these compounds indicates that substitutions on the phenyl ring and the nature of the group attached to the second nitrogen of the piperazine ring are critical for their anti-cancer effects. mdpi.com While this research does not specify the exact mechanism of cell cycle arrest, it underscores the potential for this class of compounds to influence cell proliferation.
Further illustrating the role of the piperazine scaffold, a study on glycyrrhetic acid-piperazine derivatives revealed that the inclusion of a phenylpiperazine skeleton plays a significant role in the in vitro antiproliferative effect. nih.gov Similarly, combretastatin-A4 piperazine conjugates have been synthesized and evaluated for their anticancer activities, suggesting that the piperazine moiety can be a key component in the design of agents that interfere with cell proliferation. nih.gov
The following table summarizes the observed cell cycle effects of some complex molecules that contain a piperazine or similar heterocyclic scaffold, which may provide a conceptual framework for the potential activity of simpler phenylpiperazine structures.
| Compound Class | Observation | Cell Line(s) |
| Arylpiperazine Derivatives | Cytotoxic activity | Human prostate cancer cells |
| Glycyrrhetic acid-piperazine derivatives | Antiproliferative effect | MCF-7 |
| Combretastatin-A4 piperazine conjugates | Anticancer activity | Not specified |
Note: This table presents data for derivatives and not for this compound itself.
DNA Synthesis Inhibition
Direct evidence for DNA synthesis inhibition by this compound is not available in the current body of scientific literature. However, studies on related phenylpiperazine derivatives suggest potential interactions with DNA and associated enzymes. For example, newly synthesized phenylpiperazine derivatives of 1,2-benzothiazine have been evaluated as potential anticancer agents, with molecular docking studies indicating an ability to bind to both the DNA-Topoisomerase II complex and the minor groove of DNA. nih.gov Topoisomerase poisons can lead to DNA double-strand breaks by preventing the re-ligation of cleaved DNA, which in turn inhibits DNA replication and transcription. nih.gov
The phenylpiperazine portion of these molecules was found to intercalate between DNA bases, participating in π-π stacking interactions. nih.gov This mode of action, while demonstrated in more complex systems, highlights a potential mechanism by which simpler phenylpiperazine compounds could exert cytotoxic effects through the disruption of DNA synthesis.
Binding Site Analysis and Interaction Chemistry
Detailed binding site analysis and interaction chemistry for this compound with specific biological macromolecules are not documented. However, the analysis of more complex molecules containing the 4-methylpiperazin-1-yl phenyl group, such as the tyrosine kinase inhibitor Imatinib, provides valuable insights into the types of interactions this moiety can participate in.
Hydrogen Bonding Interactions with Biological Macromolecules
The piperazine ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its biological target. researchgate.net In the case of Imatinib, which contains a 4-methylpiperazin-1-yl methyl phenyl group, structural studies have revealed that it binds to its target, the Abelson tyrosine kinase domain, through numerous hydrogen bonds. mdpi.com The amide and amine groups of the molecule are key sites for these interactions. mdpi.com While the nitrogen atom connected to the methyl group in the 4-methylpiperazine moiety has a low propensity to participate in hydrogen bonding, the other nitrogen and the phenylamine portion of a molecule like this compound could potentially form hydrogen bonds with amino acid residues in a protein's binding pocket. mdpi.com The ability of a ligand to form hydrogen bonds with its target is crucial for specificity and stabilizing the ligand-protein complex. nih.gov
Computational Approaches in the Study of 5 Chloro 2 4 Methyl Piperazin 1 Yl Phenylamine and Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine various electronic parameters. researchgate.net A common approach involves using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) in conjunction with a basis set such as 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net The optimized molecular structure obtained from DFT serves as the foundation for subsequent analyses, including MEP, FMO, and NBO studies. researchgate.netresearchgate.net
Table 1: Key Molecular Properties Calculated Using DFT This table is interactive. Click on the headers to sort.
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, bond angles). | DFT/B3LYP |
| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra to confirm functional groups. researchgate.net | DFT/B3LYP |
| Electronic Energy | Determines the total energy of the molecule in its ground state. | DFT/B3LYP |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates the net electrostatic effect of the total charge distribution (electrons and protons), helping to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov
In an MEP map, different colors represent varying potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electron density. These areas are prone to electrophilic attack and are associated with nucleophilic reactivity. nih.govmalayajournal.org
Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. nih.gov
Green: Denotes areas of neutral or near-zero potential. nih.gov
For 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the phenylamine and piperazine (B1678402) groups, indicating their nucleophilic character. The hydrogen atoms of the amine group would likely exhibit positive potential (blue), highlighting their electrophilic nature.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This orbital acts as the electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com
LUMO: This orbital serves as the electron acceptor, and its energy level is associated with the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. malayajournal.orgresearchgate.net The analysis of these frontier orbitals helps to explain the charge transfer interactions occurring within the molecule. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data This table is interactive. Click on the headers to sort.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.30 | Ability to donate electrons |
| ELUMO | -1.25 | Ability to accept electrons |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netacadpubl.eu It examines the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding orbitals). wikipedia.orgwisc.edu
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques, particularly molecular docking, are essential for predicting how a small molecule (ligand) might interact with a macromolecular target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govimpactfactor.org It is widely used in drug design to understand drug-receptor interactions and to estimate the binding affinity of a compound. impactfactor.org The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations.
The results of a docking study are often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. impactfactor.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jetir.org For derivatives of this compound, docking studies have been used to predict their binding modes and affinities against various biological targets, such as protein kinases, helping to rationalize their biological activity and guide the design of more potent analogs. nih.govresearchgate.netnih.gov
Table 3: Example of Molecular Docking Results for a Derivative Compound This table is interactive. Click on the headers to sort.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| c-Kit Tyrosine Kinase | -8.5 | Glu640, Cys673, Asp810 | Hydrogen Bonds, Pi-Alkyl |
Homology Modeling for Receptor Structure Elucidation
Homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein when its experimental structure is not available. This method relies on the principle that proteins with similar sequences adopt similar structures. For a ligand like this compound, understanding the architecture of its target receptor is crucial for elucidating its mechanism of action and for designing more potent and selective derivatives.
In the absence of a crystal structure for a specific receptor, a homology model can be constructed using the amino acid sequence of the target protein and a known experimental structure of a homologous protein as a template. For instance, in the study of phenylalkylamine derivatives that target calcium channels, homology models of human Cav3.2 and Cav3.3 channels have been created to serve as receptors in docking studies nih.gov. This approach allows for the investigation of binding patterns and specific interactions between the ligand and the receptor.
The process of homology modeling involves several key steps, including template selection, sequence alignment, model building, and model refinement and validation. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. For G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing compounds, the increasing availability of crystal structures for various family members has significantly improved the reliability of homology models.
Once a reliable homology model of the receptor is generated, molecular docking simulations can be performed to predict the binding mode of this compound and its analogs. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the receptor's binding pocket. For example, docking studies of various piperazine derivatives into their target receptors have successfully identified critical binding interactions that contribute to their biological activity. Such studies have been instrumental in understanding the binding of N-arylpiperazine derivatives to the 5-HT1A receptor, a key target in the treatment of depression tandfonline.comtandfonline.com.
The insights gained from homology modeling and subsequent docking studies can guide the rational design of new derivatives with improved affinity and selectivity. By understanding the spatial and chemical requirements of the receptor's binding site, medicinal chemists can modify the structure of the parent compound to optimize its interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is particularly useful for predicting the activity of novel compounds and for optimizing lead structures.
In a QSAR study, the chemical structures of a set of compounds with known biological activities are represented by a series of numerical values known as molecular descriptors. These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.
Hydrophobic descriptors: These describe the lipophilicity of the molecule.
Once the molecular descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed biological activity.
For piperazine derivatives, QSAR studies have been widely used to predict a range of biological activities, including anticancer, antibacterial, and antimalarial properties researchgate.net. For example, a QSAR study on aryl-piperazine derivatives with activity against malaria highlighted the importance of specific structural features for their therapeutic effect researchgate.net.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of newly designed derivatives of this compound before their synthesis and experimental testing. This predictive capability significantly reduces the time and cost associated with the drug discovery process researchgate.net.
The following table provides an example of the types of molecular descriptors that could be used in a QSAR study of this compound derivatives and their hypothetical relationship with biological activity.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
| Topological | Wiener Index | May correlate with molecular size and shape, influencing receptor fit. |
| Geometrical | Molecular Surface Area | Can affect solubility and ability to cross biological membranes. |
| Electronic | Dipole Moment | Influences long-range interactions with the receptor. |
| Hydrophobic | LogP | A key determinant of pharmacokinetic properties and membrane permeability. |
By systematically modifying the structure of this compound and calculating these descriptors, researchers can use a validated QSAR model to prioritize the synthesis of compounds with the highest predicted activity.
Future Research Directions and Therapeutic Potential
Exploration of Novel Analogues for Enhanced Selectivity and Potency
The core structure of 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine serves as a versatile scaffold for the generation of novel analogues with potentially enhanced selectivity and potency for various biological targets. The N-phenylpiperazine subunit is a well-established pharmacophore in medicinal chemistry, known for its "drug-like" properties and its presence in numerous compounds targeting the central nervous system (CNS). nih.gov Future research could systematically explore modifications at several key positions of the molecule to develop a comprehensive structure-activity relationship (SAR) profile.
Key areas for analogue development include:
Substitution on the Phenyl Ring: The existing chloro group can be repositioned or replaced with other substituents, such as fluoro, bromo, or trifluoromethyl groups, to modulate electronic properties and metabolic stability. The introduction of different substituents can significantly impact the binding affinity and selectivity for specific receptors.
Modification of the Piperazine (B1678402) Ring: The N-methyl group on the piperazine ring can be substituted with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket of a target protein. This could lead to the discovery of derivatives with improved pharmacokinetic and pharmacodynamic properties.
The synthesis and screening of such a library of analogues against a panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel therapeutic agents.
Advanced Mechanistic Studies on Specific Biological Targets
Given that many phenylpiperazine derivatives exhibit CNS activity, a primary avenue for future research is the elucidation of the specific biological targets of this compound. nih.gov The structural similarity to known antipsychotics, antidepressants, and anxiolytics suggests that this compound may interact with dopaminergic, serotonergic, or adrenergic receptors. nih.govresearchgate.net
Future mechanistic studies should focus on:
Receptor Binding Assays: Comprehensive screening against a panel of CNS receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), and alpha-adrenergic receptors, is essential to identify primary and secondary targets. nih.govnih.gov For instance, a study on N-phenylpiperazine derivatives as homologues of an antipsychotic lead compound demonstrated that increasing the spacer length between functional groups enhanced affinity for the 5-HT2A receptor. nih.gov
Functional Assays: Once binding affinities are established, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. This will provide crucial insights into its potential therapeutic effects.
In Vivo Behavioral Models: Evaluation in preclinical models of CNS disorders, such as animal models of schizophrenia, depression, and anxiety, can help to validate the therapeutic potential and understand the in vivo mechanism of action. nih.gov For example, N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been evaluated for their anxiolytic and skeletal muscle relaxant activity in mice. nih.gov
Application of Integrated Computational and Experimental Methodologies
The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for analogues of this compound.
Future research should leverage:
Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of the compound and its analogues within the active sites of various receptors. This can guide the rational design of new derivatives with improved affinity and selectivity. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and provide insights into the molecular basis of its activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of the analogues and their biological activity. This can aid in predicting the activity of novel compounds before their synthesis.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues. This early assessment of "drug-likeness" can help to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov
Investigation of Polypharmacological Strategies
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in the development of treatments for complex diseases like CNS disorders and cancer. The phenylpiperazine scaffold is known to be a "privileged structure" that can interact with a variety of biological targets. nih.gov
Future research into the polypharmacological potential of this compound and its analogues could involve:
Broad-Spectrum Kinase Profiling: Many piperazine-containing compounds have been identified as kinase inhibitors. Screening against a comprehensive panel of kinases could reveal potential applications in oncology.
Multi-target Ligand Design: Based on the results of initial screening, analogues could be rationally designed to modulate multiple targets implicated in a specific disease. For example, a compound that acts as both a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist could have an improved side-effect profile as an antipsychotic. nih.gov
Systems Biology Approaches: Integrating data from genomic, proteomic, and metabolomic studies can help to understand the broader biological effects of the compound and identify novel therapeutic opportunities.
The diverse pharmacological activities reported for compounds containing the piperazine and pyrazine (B50134) rings, including antimicrobial, antifungal, and antidiabetic properties, further underscore the potential for discovering novel applications for this compound and its derivatives. semanticscholar.orgbiomedpharmajournal.org
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example:
- Step 1 : Start with 2-amino-5-chlorophenol. Introduce a leaving group (e.g., Cl or Br) at the ortho position relative to the amine.
- Step 2 : React with 1-methylpiperazine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as NaOtBu) to install the piperazine moiety .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) to improve yield. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methyl at δ 2.3 ppm).
- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in analogous piperazine derivatives .
- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Reproduce assays under standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).
- Characterize batches using LC-MS to identify trace byproducts (e.g., dechlorinated analogs or piperazine oxidation products) .
- Computational docking studies (AutoDock Vina) can predict binding affinities to targets like serotonin receptors, guiding mechanistic validation .
Q. How does the electronic environment of the 4-methyl-piperazine group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group on piperazine enhances electron-donating capacity, stabilizing intermediates in metal-catalyzed reactions.
- Experimental Design : Compare coupling efficiency (e.g., Suzuki-Miyaura) of this compound vs. non-methylated analogs.
- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates. Electrochemical methods (cyclic voltammetry) quantify electron-donating strength .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (113 K, Cu-Kα radiation) reveals packing motifs and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
- DFT calculations (Gaussian 09) model lattice energies and predict stability of polymorphs.
- Thermogravimetric Analysis (TGA) assesses thermal stability (decomposition >200°C typical for arylpiperazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
